m-Isobutyl Ibuprofen

Inflammation Enzymology Drug Discovery

m-Isobutyl Ibuprofen (CAS 66622-47-7), also known as 2-(3-isobutylphenyl)propanoic acid, is a positional isomer of the widely used nonsteroidal anti-inflammatory drug (NSAID) ibuprofen. This compound is pharmacopoeially designated as Ibuprofen Impurity A (EP) and is a process-related impurity that can arise during the commercial synthesis of ibuprofen.

Molecular Formula C13H18O2
Molecular Weight 206.28 g/mol
CAS No. 66622-47-7
Cat. No. B121066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-Isobutyl Ibuprofen
CAS66622-47-7
Synonymsα-Methyl-3-(2-methylpropyl)benzeneacetic Acid, α-(3-Isobutylphenyl)propionic Acid;  α-Methyl-3-(2-methylpropyl)phenylacetic Acid;  2-(3-Isobutylphenyl)propionic Acid
Molecular FormulaC13H18O2
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESCC(C)CC1=CC(=CC=C1)C(C)C(=O)O
InChIInChI=1S/C13H18O2/c1-9(2)7-11-5-4-6-12(8-11)10(3)13(14)15/h4-6,8-10H,7H2,1-3H3,(H,14,15)
InChIKeySFVKLYXPBKITCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





m-Isobutyl Ibuprofen (CAS 66622-47-7): Procurement-Grade Reference Standard for Analytical Method Validation and Specialized Research Applications


m-Isobutyl Ibuprofen (CAS 66622-47-7), also known as 2-(3-isobutylphenyl)propanoic acid, is a positional isomer of the widely used nonsteroidal anti-inflammatory drug (NSAID) ibuprofen [1]. This compound is pharmacopoeially designated as Ibuprofen Impurity A (EP) and is a process-related impurity that can arise during the commercial synthesis of ibuprofen . As a distinct chemical entity with the molecular formula C13H18O2 and a molecular weight of 206.28 g/mol, it exists as a clear colorless oil . This compound is primarily procured as a high-purity analytical reference standard or as a specialized research tool for studying alternative anti-inflammatory pathways.

Strategic Procurement of m-Isobutyl Ibuprofen (CAS 66622-47-7): Why Positional Isomers Are Not Interchangeable with Ibuprofen


Generic substitution of ibuprofen with its positional isomer, m-Isobutyl Ibuprofen, is not scientifically valid due to fundamentally divergent pharmacologies and regulatory applications. While ibuprofen is a classic non-selective cyclooxygenase (COX-1/COX-2) inhibitor, m-Isobutyl Ibuprofen exhibits a distinct pharmacological profile, acting as a potent and selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1) . This target is downstream of COX in the arachidonic acid cascade, offering a different mechanism for modulating prostaglandin E2 (PGE2) production . Furthermore, in a regulatory context, this compound is designated as Ibuprofen Impurity A in the European Pharmacopoeia (EP), making its procurement as a certified reference standard non-negotiable for pharmaceutical quality control (QC) and abbreviated new drug application (ANDA) filings [1]. The analytical and biological differences below provide the quantitative evidence for why this specific compound cannot be substituted by ibuprofen or other in-class analogs.

Quantitative Differentiation Evidence for m-Isobutyl Ibuprofen (CAS 66622-47-7): Head-to-Head Pharmacological and Physicochemical Data


m-Isobutyl Ibuprofen vs. Ibuprofen: Differential Inhibition of mPGES-1 and COX Enzymes

m-Isobutyl Ibuprofen is a potent and selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1) with an IC50 of 0.2 µM . In contrast, the parent drug ibuprofen is a non-selective COX inhibitor with reported IC50 values for COX-1 and COX-2 of 13 µM and 370 µM, respectively . The compound demonstrates selectivity for mPGES-1 over COX-1, COX-2, 5-lipoxygenase (5-LO), and soluble epoxide hydrolase (sEH) in cell-free assays at a concentration of 10 µM . This indicates a different primary molecular target and mechanism of action.

Inflammation Enzymology Drug Discovery

Functional Consequences of mPGES-1 Inhibition in Cellular Models: PGE2 Suppression

At a concentration of 10 µM, m-Isobutyl Ibuprofen inhibits IL-1β-induced production of prostaglandin E2 (PGE2) in A549 human lung adenocarcinoma cells . In J774A.1 macrophages, it inhibits LPS-induced production of both IL-6 and PGE2 at concentrations of 10 µM and 1 µM, respectively . This functional data provides evidence that the in vitro mPGES-1 inhibition translates to reduced pro-inflammatory mediator production in relevant cell models.

Cell Biology Inflammation Immunology

Solution Stability of Ibuprofen EP Impurity A Under EP Chromatographic Conditions

A stability study conducted under European Pharmacopoeia (EP) 11.0 'Related substances' chromatographic conditions demonstrated that m-Isobutyl Ibuprofen (Ibuprofen EP Impurity A) exhibits excellent solution stability [1]. When samples were placed in acidic, neutral, and alkaline solutions and monitored over a 24-hour period at room temperature, the relative standard deviation (RSD) of the main chromatographic peak area was found to be less than 2.0% [1]. This indicates no significant degradation under these common analytical conditions.

Analytical Chemistry Quality Control Method Validation

m-Isobutyl Ibuprofen as a Non-Competitive Interleukin-8 (IL-8) Inhibitor

m-Isobutyl Ibuprofen has been reported and used as a research compound for studying potent noncompetitive inhibitors of interleukin-8 (IL-8) [1]. While specific IC50 values are not provided in the referenced sources, the compound is explicitly identified as a tool used in studies published in the Journal of Medicinal Chemistry focused on IL-8 inhibition [2]. This is a distinct functional activity from the COX inhibition of ibuprofen.

Chemokine Biology Inflammation Immunology

Strategic Applications for m-Isobutyl Ibuprofen (CAS 66622-47-7): From Analytical QC to mPGES-1 Drug Discovery


Pharmaceutical Quality Control: Quantification of Impurity A for Regulatory Compliance

m-Isobutyl Ibuprofen is an essential reference standard for analytical methods mandated by the European Pharmacopoeia (EP) for ibuprofen drug substance and finished product release. Its proven solution stability (RSD < 2.0% over 24 hours) under EP chromatographic conditions ensures reliable performance during method validation, system suitability testing, and batch-to-batch quantification of Impurity A [1]. This is critical for meeting ICH Q3A/B guidelines and filing ANDAs.

Inflammation Research: Probing the mPGES-1 Pathway as an Alternative to COX Inhibition

Researchers investigating the mPGES-1/PGE2 pathway as a safer alternative to traditional NSAIDs should consider m-Isobutyl Ibuprofen. Its potent and selective inhibition of mPGES-1 (IC50 = 0.2 µM) over COX-1/2 at 10 µM provides a valuable chemical probe for dissecting the specific contribution of mPGES-1 in cellular models of inflammation, such as IL-1β-stimulated A549 cells or LPS-stimulated J774A.1 macrophages .

Immunology & Chemokine Biology: Investigating IL-8 Mediated Pathways

This compound has been referenced in medicinal chemistry studies focused on developing potent, noncompetitive interleukin-8 (IL-8) inhibitors [2]. For immunologists studying neutrophil chemotaxis and inflammatory conditions driven by IL-8, m-Isobutyl Ibuprofen can serve as a reference point or a starting material for synthesizing novel IL-8 pathway modulators, given its documented use in this context [3].

Analytical Method Development and Validation (AMV)

m-Isobutyl Ibuprofen is used in the development and validation of stability-indicating HPLC/UPLC methods for ibuprofen-related substances [4]. Its high purity (≥95% by HPLC) and demonstrated solution stability are essential for establishing linearity, accuracy, precision, and limits of detection/quantitation for Impurity A in complex drug matrices, ensuring robust analytical control strategies [1].

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